3-Nitro-2-phenylpyridine-4-carboxylic acid
Overview
Description
3-Nitro-2-phenylpyridine-4-carboxylic acid is a heterocyclic organic compound that belongs to the pyridine family. It is characterized by a nitro group at the 3-position, a phenyl group at the 2-position, and a carboxylic acid group at the 4-position of the pyridine ring. This compound is a yellow crystalline powder that is soluble in organic solvents but insoluble in water. It has gained significant attention in scientific research due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-2-phenylpyridine-4-carboxylic acid typically involves the nitration of 2-phenylpyridine-4-carboxylic acid. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group at the 3-position of the pyridine ring. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with continuous monitoring and control of reaction parameters. The use of advanced equipment and technology ensures the efficient and safe production of the compound. The final product is purified through recrystallization or other suitable purification techniques to meet the required quality standards .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-2-phenylpyridine-4-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Hydrolysis: The carboxylic acid group can be hydrolyzed to form the corresponding carboxylate salt in the presence of a base.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Substitution Reagents: Halogens, alkylating agents.
Hydrolysis Conditions: Aqueous base (e.g., sodium hydroxide) at elevated temperatures.
Major Products Formed
Reduction: 3-Amino-2-phenylpyridine-4-carboxylic acid.
Substitution: Various substituted derivatives depending on the substituent introduced.
Hydrolysis: Carboxylate salts.
Scientific Research Applications
3-Nitro-2-phenylpyridine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Nitro-2-phenylpyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyridine-4-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Amino-2-phenylpyridine-4-carboxylic acid: The amino group provides different chemical properties and biological activities compared to the nitro group.
3-Nitro-4-phenylpyridine-2-carboxylic acid: Similar structure but with different positioning of the functional groups, leading to variations in reactivity and applications.
Uniqueness
3-Nitro-2-phenylpyridine-4-carboxylic acid is unique due to the specific positioning of the nitro, phenyl, and carboxylic acid groups on the pyridine ring. This unique arrangement imparts distinct chemical reactivity and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
3-nitro-2-phenylpyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-12(16)9-6-7-13-10(11(9)14(17)18)8-4-2-1-3-5-8/h1-7H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMUJLIQLUVQGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=C2[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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